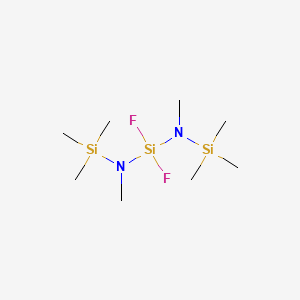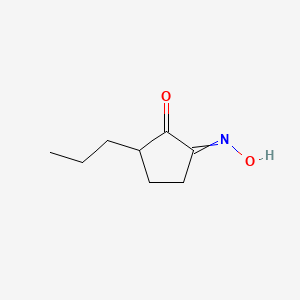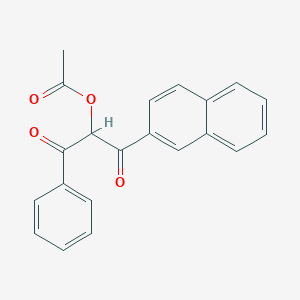
1-(Naphthalen-2-yl)-1,3-dioxo-3-phenylpropan-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-2-yl)-1,3-dioxo-3-phenylpropan-2-yl acetate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring, a dioxo group, and a phenylpropan-2-yl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-2-yl)-1,3-dioxo-3-phenylpropan-2-yl acetate typically involves the condensation of naphthalene derivatives with appropriate acylating agents. One common method involves the reaction of naphthalene-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired acetate ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes using acetic anhydride and naphthalene derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Naphthalen-2-yl)-1,3-dioxo-3-phenylpropan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
1-(Naphthalen-2-yl)-1,3-dioxo-3-phenylpropan-2-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(Naphthalen-2-yl)-1,3-dioxo-3-phenylpropan-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to induce cellular responses .
Comparaison Avec Des Composés Similaires
Naphthalen-2-yl acetate: Shares the naphthalene core structure but differs in the functional groups attached.
1,6-Dithia-4,9-diazaspiro[4.4]nonane-3,8-dione derivatives: Structurally similar but with different heterocyclic components
Uniqueness: 1-(Naphthalen-2-yl)-1,3-dioxo-3-phenylpropan-2-yl acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
60615-35-2 |
|---|---|
Formule moléculaire |
C21H16O4 |
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
(1-naphthalen-2-yl-1,3-dioxo-3-phenylpropan-2-yl) acetate |
InChI |
InChI=1S/C21H16O4/c1-14(22)25-21(19(23)16-8-3-2-4-9-16)20(24)18-12-11-15-7-5-6-10-17(15)13-18/h2-13,21H,1H3 |
Clé InChI |
BWAJVMIZXLGWDC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(C(=O)C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


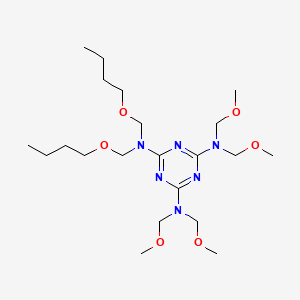
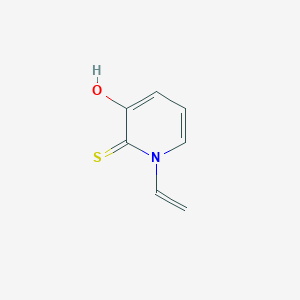
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl-](/img/structure/B14617932.png)
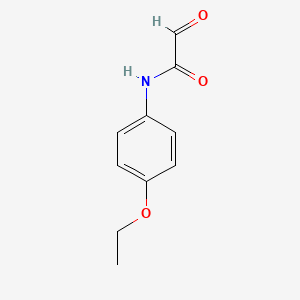
![7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14617935.png)
![N-[3-(Furan-2-yl)propyl]-3-methylaniline](/img/structure/B14617947.png)
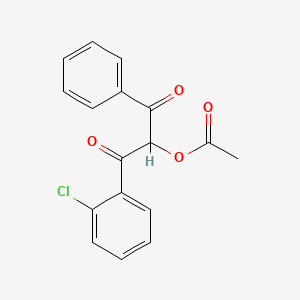
![Ethyl [di(propan-2-yl)phosphanyl]acetate](/img/structure/B14617952.png)
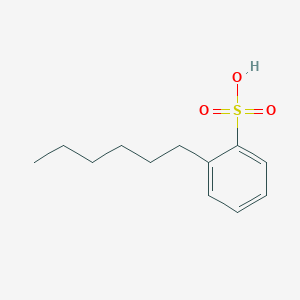
![S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine](/img/structure/B14617964.png)

![1-(1,4-Diphenyl-3,11a-dihydro-7H-pyridazino[4,5-d]azonin-7-yl)ethan-1-one](/img/structure/B14617989.png)
